7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid
Overview
Description
15-epi Prostaglandin A1 is a prostanoid.
Scientific Research Applications
Synthesis and Prostanoid Synthon Applications
7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid is a compound significant in the synthesis of prostaglandins and their analogs. One study highlights its utility as a key intermediate in the practical synthesis of misoprostol, emphasizing its importance in prostaglandin-related pharmaceutical research (Jiang Xin-peng et al., 2017). Additionally, it serves as a valuable synthon for prostanoid synthesis, as demonstrated in various studies focusing on synthesizing cyclopentanoids and other related compounds (H. Naora et al., 1988), (J. H. Babler & Raymond K. Moy, 1979).
Microbiological Resolution and HMGR Inhibition
The compound is also used in the microbiological resolution of racemic synthetic prostaglandin intermediates. This application is crucial in the chemical synthesis of prostaglandins, particularly F- and E-type (W. J. Marsheck & M. Miyano, 1973). Additionally, its derivatives have been studied for their inhibitory activity on 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), contributing to cholesterol metabolism research (Prabhakar Ys, 1992).
Properties
IUPAC Name |
7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHCLZFGPIKKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864472 | |
Record name | 15-Hydroxy-9-oxoprosta-10,13-dien-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50864472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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